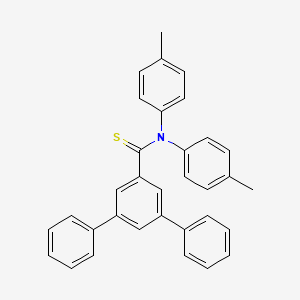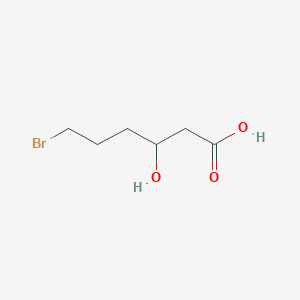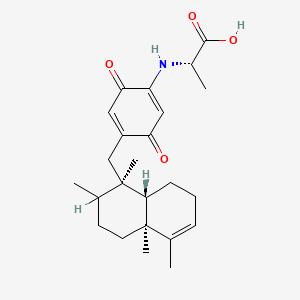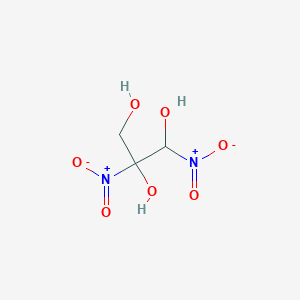![molecular formula C16H30O B14274752 [1-(Hexyloxy)but-3-EN-1-YL]cyclohexane CAS No. 137438-48-3](/img/structure/B14274752.png)
[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a butenyl group and a hexyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hexyloxy)but-3-en-1-yl]cyclohexane typically involves the reaction of cyclohexane with a butenyl halide and a hexyloxy halide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reactions. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to improve reaction rates and selectivity. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bond in the butenyl group to a single bond, forming a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the hexyloxy group, where nucleophiles such as halides or amines replace the hexyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in anhydrous solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of [1-(Hexyloxy)but-3-en-1-yl]cyclohexane involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In the context of anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethanol: Similar structure but with a hydroxyl group instead of a hexyloxy group.
Cyclohexylbutene: Similar structure but without the hexyloxy group.
Hexylcyclohexane: Similar structure but with a hexyl group instead of a hexyloxy group.
Uniqueness
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane is unique due to the presence of both a butenyl group and a hexyloxy group, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
137438-48-3 |
|---|---|
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
1-hexoxybut-3-enylcyclohexane |
InChI |
InChI=1S/C16H30O/c1-3-5-6-10-14-17-16(11-4-2)15-12-8-7-9-13-15/h4,15-16H,2-3,5-14H2,1H3 |
Clé InChI |
IXUSPKQZUXWWDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(CC=C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


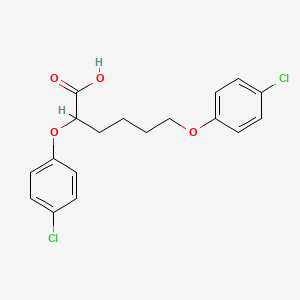
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)
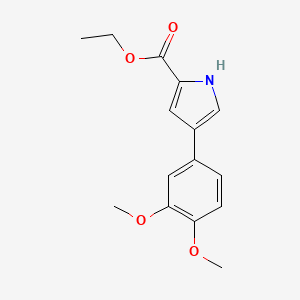
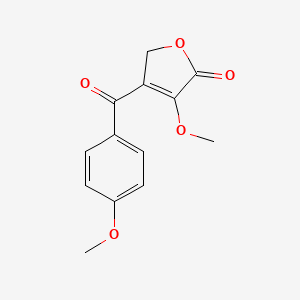
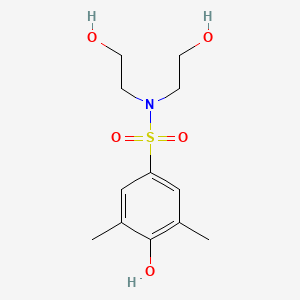
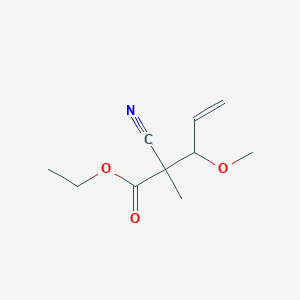
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
